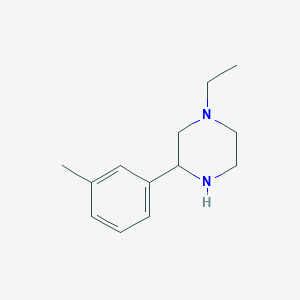

1-Ethyl-3-(3-methylphenyl)piperazine

Übersicht

Beschreibung

1-Ethyl-3-(3-methylphenyl)piperazine is a derivative of piperazine . Piperazine is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . The 1-Methyl-3-phenylpiperazine derivative is used as reference materials for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .

Synthesis Analysis

The synthesis of piperazine derivatives involves various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives include the ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU .Wissenschaftliche Forschungsanwendungen

Insecticidal Applications

Research has demonstrated the potential of piperazine derivatives as novel insecticides. For example, a study focused on the design and synthesis of novel insecticides based on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), showing high affinity for serotonin receptors in parasitic nematodes. This investigation led to the creation of compounds with growth-inhibiting and larvicidal activities against armyworm, emphasizing the utility of piperazine scaffolds in developing insecticidal agents (Cai et al., 2010).

Antimicrobial Applications

Piperazine derivatives have also shown promise in antimicrobial applications. A series of amide derivatives of quinolone incorporating piperazine units were prepared and exhibited antibacterial activity against various strains such as S. aureus, B. subtilis, E. coli, P. aeruginosa, and antifungal activity against C. albicans (Patel, Patel, & Chauhan, 2007). Another study synthesized piperazine derivatives with significant antibacterial and antifungal activities, highlighting the potential of such compounds in addressing microbial resistance (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Neuropharmacological Applications

The neuropharmacological potential of piperazine derivatives has been explored, particularly in the context of dopamine transporter ligands, which could have implications for treating conditions like cocaine abuse. One study developed long-acting dopamine transporter ligands with chiral hydroxyl-containing derivatives of piperazine, showing significant enantioselectivity and binding affinity, suggesting their utility in developing therapies for substance abuse (Hsin et al., 2002).

Antitumor and Anticancer Applications

Piperazine derivatives have been evaluated for their antitumor and anticancer activities. For instance, a novel series of 1,2,4-triazole Schiff bases containing the piperazine group showed substantial inhibitory activity against tumor cells, indicating the potential of such compounds in developing anticancer therapies (Ding et al., 2016). Another study on polyfunctional substituted 1,3-thiazoles with piperazine substituents revealed effective anticancer activity against a variety of cancer cell lines, further supporting the application of piperazine derivatives in cancer research (Turov, 2020).

Safety And Hazards

Zukünftige Richtungen

Recent developments in the synthesis of piperazine derivatives have focused on the literature of 2015–2020 . Several potent derivatives, including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine, suggesting promise in future applications .

Eigenschaften

IUPAC Name |

1-ethyl-3-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-15-8-7-14-13(10-15)12-6-4-5-11(2)9-12/h4-6,9,13-14H,3,7-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVAJXVOESNBJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(3-methylphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

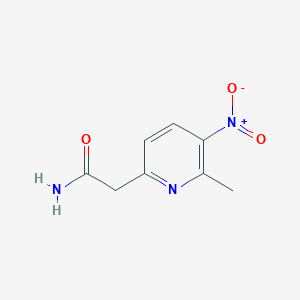

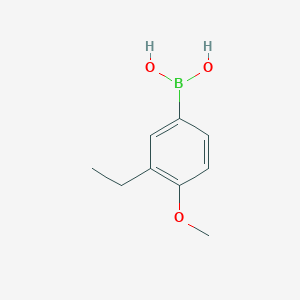

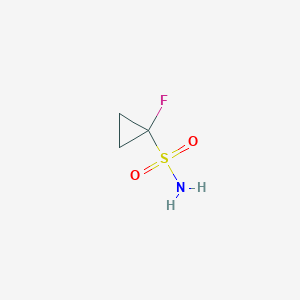

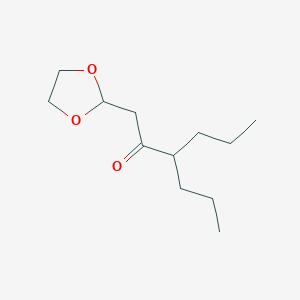

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)